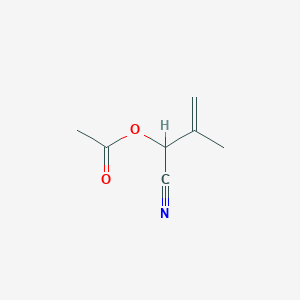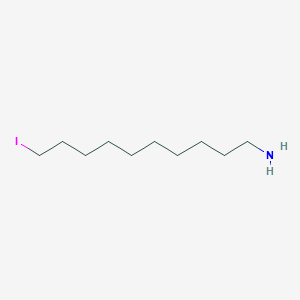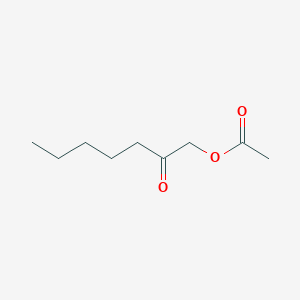![molecular formula C18H22N6 B14303812 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide CAS No. 123885-92-7](/img/structure/B14303812.png)
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide is a synthetic organic compound with the molecular formula C18H23ClN6. It is known for its complex structure, which includes a piperazine ring and two benzene rings, each substituted with carbamimidoyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzonitrile with piperazine to form an intermediate, which is then further reacted with carbamimidoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl groups to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents on the aromatic rings.
Applications De Recherche Scientifique
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Piperazine-1,4-diyl-bis-benzamidine
- Benzenecarboximidamide,4,4’-(1,4-piperazinediyl)bis
- 4-[4-(4-Amidinophenyl)piperazinyl]benzenecarboxamidine
Uniqueness
4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide is unique due to its specific substitution pattern and the presence of both piperazine and benzene rings with carbamimidoyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
123885-92-7 |
|---|---|
Formule moléculaire |
C18H22N6 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H22N6/c19-17(20)13-1-5-15(6-2-13)23-9-11-24(12-10-23)16-7-3-14(4-8-16)18(21)22/h1-8H,9-12H2,(H3,19,20)(H3,21,22) |
Clé InChI |
GFDIGDWACCJVOI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


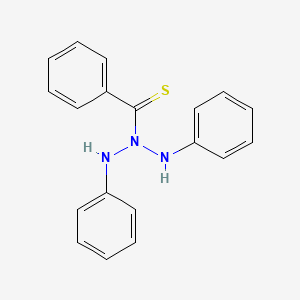
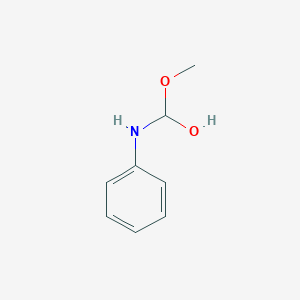
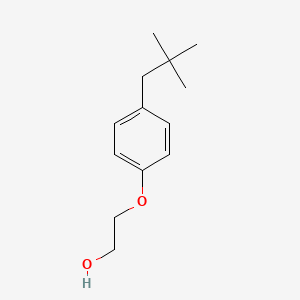
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)

![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
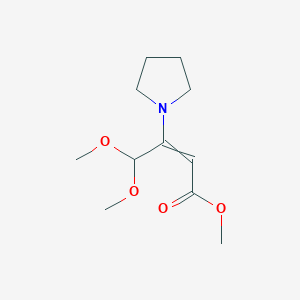

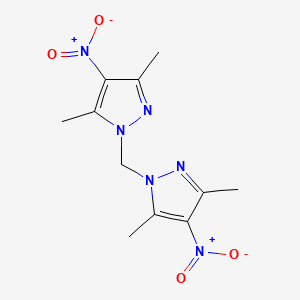
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
